

"Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B1142801

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride**

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

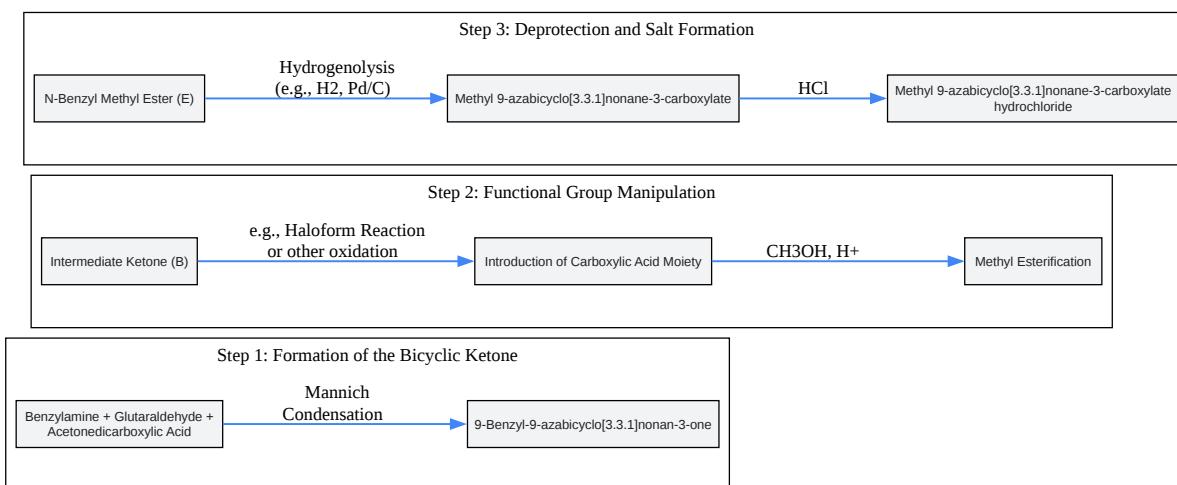
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic organic compound. While detailed experimental data on its physical properties are not extensively available in peer-reviewed literature, some properties can be inferred from supplier information and computational models.

Table 1: General Properties of **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride**

Property	Value	Source
CAS Number	1363382-45-9	[1]
Molecular Formula	C ₁₀ H ₁₈ ClNO ₂	[1]
Molecular Weight	219.71 g/mol	[1]
Canonical SMILES	COC(=O)C1CC2CCCC(C1)N2 .Cl	[2]
InChI Key	NYDOQJXLHBYCME- UHFFFAOYSA-N	[2]
Purity	Typically ≥97% (commercial sources)	

Table 2: Computed Physicochemical Properties

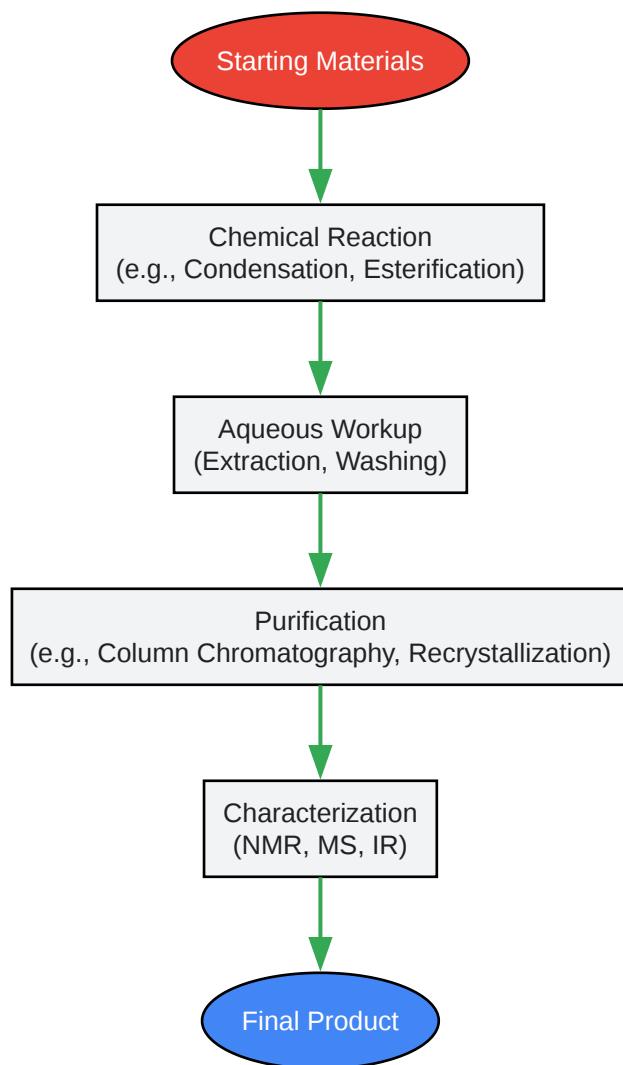
Property	Value	Notes
XLogP3-AA	Not Available	A measure of lipophilicity.
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Complexity	193	[1]


Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride** is not readily available. However, the synthesis of the core 9-azabicyclo[3.3.1]nonane ring system is well-documented. A plausible synthetic route can be extrapolated from established methods for related compounds.

A common approach involves a Mannich-type condensation reaction. For instance, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved by reacting

benzylamine, glutaraldehyde, and acetonedicarboxylic acid.[3] This intermediate can then undergo further modifications to introduce the carboxylate group at the 3-position and subsequent esterification and salt formation.


Proposed Synthetic Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride**.

General Experimental Workflow:

[Click to download full resolution via product page](#)

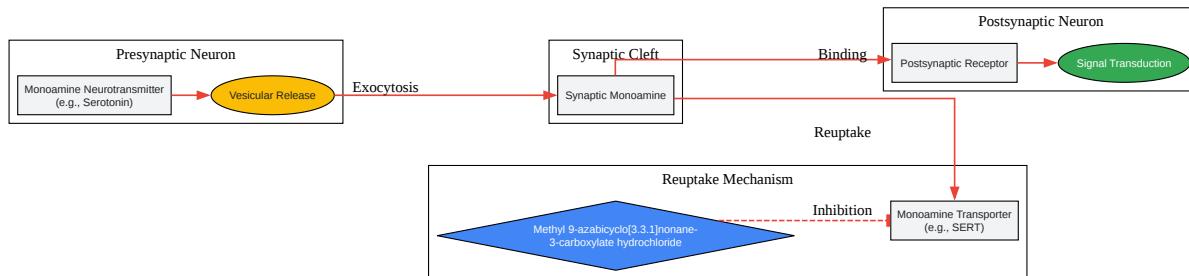
Caption: A general experimental workflow for the synthesis and characterization of organic compounds.

Spectroscopic Data

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride** are not publicly available in peer-reviewed literature. Characterization of this compound would be necessary to confirm its structure. For related 9-azabicyclo[3.3.1]nonane derivatives, spectroscopic techniques are routinely used for structural elucidation.[4][5]

Crystal Structure and Conformational Analysis

The crystal structure of **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride** has not been reported. However, studies on other 9-azabicyclo[3.3.1]nonane derivatives indicate that the bicyclic system typically adopts a chair-chair conformation.^[5] This conformation minimizes steric strain and is the most stable arrangement. The substituent at the 3-position can exist in either an axial or equatorial orientation, which can significantly influence the compound's biological activity.


Pharmacological Properties and Potential Applications

While there is no specific pharmacological data for **Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride**, the 9-azabicyclo[3.3.1]nonane scaffold is a known pharmacophore. Derivatives of this ring system have been investigated for a variety of biological activities, most notably as monoamine reuptake inhibitors.^{[6][7][8]} These compounds can modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them potential candidates for the treatment of depression and other CNS disorders.

The ester functionality at the 3-position of the molecule could serve as a key interaction point with biological targets or influence the compound's pharmacokinetic properties. Further research is needed to elucidate the specific biological activity profile of this compound.

Signaling Pathway Context (Hypothetical):

Given that related compounds are monoamine reuptake inhibitors, a hypothetical interaction with a monoamine transporter is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action as a monoamine reuptake inhibitor.

Conclusion

Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a compound of interest due to its structural relation to biologically active molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a summary of its known properties and a framework for its potential synthesis and application based on related structures. Further experimental investigation is required to fully characterize its physical, chemical, and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. bocsci.com [bocsci.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 9-Azabicyclo[3.3.1]nonane,9-methyl- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,9-Diazabicyclo [3.3.1] Nonane Derivatives and Their Use as Monoamine Neurotransmitter Re-Uptake Inhibitors - Eureka | Patsnap [eureka.patsnap.com]
- 7. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-41-8 | Benchchem [benchchem.com]
- 8. US8697721B2 - Chromen-2-one derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142801#methyl-9-azabicyclo-3-3-1-nonane-3-carboxylate-hydrochloride-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

